molecular formula C14H24ClN5 B12347927 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine CAS No. 1856081-20-3

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12347927
CAS No.: 1856081-20-3
M. Wt: 297.83 g/mol
InChI Key: UNCOQRGFLGHHRA-UHFFFAOYSA-N
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Description

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of Pyrazole Rings: Starting from simple precursors like hydrazines and 1,3-diketones, pyrazole rings are formed through cyclization reactions.

    Alkylation: The pyrazole rings are then alkylated using alkyl halides under basic conditions to introduce the ethyl and propyl groups.

    Coupling Reaction: The final step involves coupling the two pyrazole rings through a methanamine linker, often using reductive amination or other coupling strategies.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce any functional groups present on the pyrazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrazole rings, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.

    Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving pyrazole-containing molecules.

Mechanism of Action

The mechanism by which 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine include other pyrazole derivatives such as:

These compounds share the pyrazole core structure but differ in their substituents and functional groups, which can significantly impact their chemical properties and applications. The uniqueness of this compound lies in its dual pyrazole rings and specific alkyl substitutions, which may confer distinct biological or material properties.

Properties

CAS No.

1856081-20-3

Molecular Formula

C14H24ClN5

Molecular Weight

297.83 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C14H23N5.ClH/c1-4-7-19-8-6-14(17-19)10-15-9-13-11-18(5-2)16-12(13)3;/h6,8,11,15H,4-5,7,9-10H2,1-3H3;1H

InChI Key

UNCOQRGFLGHHRA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CN(N=C2C)CC.Cl

Origin of Product

United States

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